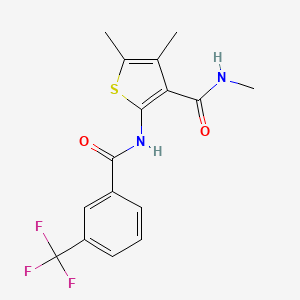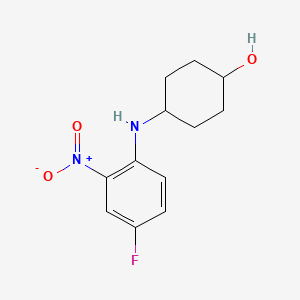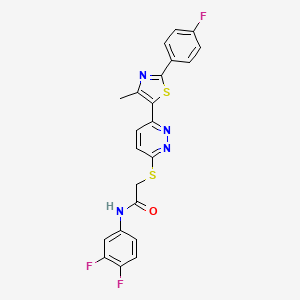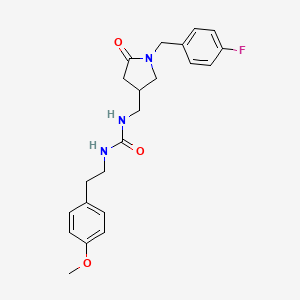
N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the trifluoromethyl group, and the formation of the amide bond. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the trifluoromethyl group, and the amide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be involved in reactions with acids or bases, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .科学的研究の応用
Medicinal Chemistry and Drug Development
The trifluoromethyl (CF₃) group is a valuable structural motif in pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding selectivity. Researchers have explored incorporating this group into drug candidates to improve their pharmacological propertiesN,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide could serve as a scaffold for designing novel drugs with improved efficacy and bioavailability .
Photoredox Catalysis
Photoredox catalysis has gained prominence as a powerful tool in synthetic chemistry. The compound’s thiophene core, combined with the trifluoromethyl group, could enable efficient radical trifluoromethylation reactions under visible light irradiation. Photoredox catalysts, such as ruthenium and iridium complexes, facilitate single-electron-transfer processes, allowing the introduction of CF₃ groups into diverse molecular frameworks .
Thiophene Derivatives for Materials Science
Thiophenes are essential building blocks in materials science. Researchers have explored the synthesis of various thiophene derivatives for applications in organic electronics, sensors, and optoelectronic devices. The unique substitution pattern of N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide could contribute to novel materials with tailored properties .
Agrochemicals and Pesticides
The trifluoromethyl group has found applications in agrochemicals and pesticides. By incorporating this moiety, researchers can enhance the bioactivity and stability of crop protection agents. Investigating the potential of N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide in this context could lead to innovative pest control solutions .
Fluorescent Probes and Imaging Agents
Thiophenes are known for their fluorescence properties. Researchers have developed fluorescent probes and imaging agents based on thiophene derivatives. The trifluoromethyl-substituted thiophene core could serve as a platform for designing sensitive probes for biological imaging, diagnostics, and monitoring cellular processes .
Materials for Organic Light-Emitting Diodes (OLEDs)
Thiophenes play a crucial role in OLEDs, where they serve as electron-transporting materials. By incorporating the trifluoromethyl group, researchers could fine-tune the electronic properties of thiophene-based materials, leading to improved OLED performance and efficiency .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,4,5-trimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-8-9(2)24-15(12(8)14(23)20-3)21-13(22)10-5-4-6-11(7-10)16(17,18)19/h4-7H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCVEJJDXLMMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2825471.png)





![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2825487.png)
![Ethyl 4-methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2825488.png)


![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2825492.png)